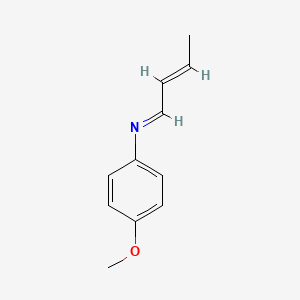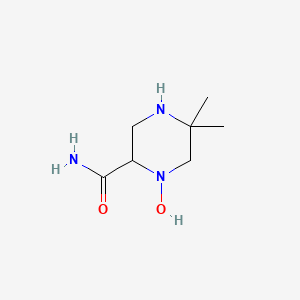![molecular formula C9H18N2 B13796855 2-Ethyl-6-methyl-1,4-diazabicyclo[2.2.2]octane CAS No. 67820-72-8](/img/structure/B13796855.png)
2-Ethyl-6-methyl-1,4-diazabicyclo[2.2.2]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-6-methyl-1,4-diazabicyclo[2.2.2]octane is a bicyclic organic compound with a unique structure that includes two nitrogen atoms within a bicyclic framework. This compound is known for its high nucleophilicity and basicity, making it a valuable reagent in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Ethyl-6-methyl-1,4-diazabicyclo[2.2.2]octane can be synthesized through the cyclization of appropriate precursors under high-temperature conditions. One common method involves the use of hydroxyethylpiperazine or bis(hydroxyethyl)piperazine as starting materials. These compounds undergo cyclization in the presence of a catalyst at elevated temperatures to form the desired bicyclic structure .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and to minimize the formation of by-products. The use of advanced catalytic systems and controlled reaction environments are key factors in the efficient industrial production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethyl-6-methyl-1,4-diazabicyclo[2.2.2]octane undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the bicyclic structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of N-oxides, while substitution reactions can yield a variety of alkylated or acylated derivatives .
Wissenschaftliche Forschungsanwendungen
2-Ethyl-6-methyl-1,4-diazabicyclo[2.2.2]octane has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Ethyl-6-methyl-1,4-diazabicyclo[2.2.2]octane involves its nucleophilic and basic properties. The nitrogen atoms in the bicyclic structure can donate electron pairs, making the compound a strong nucleophile. This allows it to participate in various chemical reactions, including nucleophilic substitution and catalysis. The compound can also act as a Lewis base, forming complexes with metal ions and other electrophiles .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinuclidine: Similar in structure but with one nitrogen atom replaced by a carbon atom.
Tropane: Another bicyclic compound with a different arrangement of nitrogen atoms.
Uniqueness
2-Ethyl-6-methyl-1,4-diazabicyclo[2.2.2]octane is unique due to its high nucleophilicity and basicity, which make it a versatile reagent in organic synthesis. Its ability to form stable complexes with various electrophiles and its role as a catalyst in numerous reactions set it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
67820-72-8 |
|---|---|
Molekularformel |
C9H18N2 |
Molekulargewicht |
154.25 g/mol |
IUPAC-Name |
2-ethyl-6-methyl-1,4-diazabicyclo[2.2.2]octane |
InChI |
InChI=1S/C9H18N2/c1-3-9-7-10-4-5-11(9)8(2)6-10/h8-9H,3-7H2,1-2H3 |
InChI-Schlüssel |
YCZKJCGOICRANY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CN2CCN1C(C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-Methyl-2-[(5-nitro-3-pyridinyl)oxy]ethanamine](/img/structure/B13796777.png)




![1H-Cyclopenta[b]pyridine,octahydro-,(4aS-cis)-(9CI)](/img/structure/B13796808.png)
![Sodium;2-chloro-4-[(14-methyl-8,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaen-10-yl)amino]benzenesulfonate](/img/structure/B13796817.png)

![5-[[5-Hydroxy-4-(methoxymethyl)-6-methyl-pyridin-3-yl]methyldisulfanyl methyl]-4-(methoxymethyl)-2-methyl-pyridin-3-ol dihydrochloride](/img/structure/B13796834.png)


![Propanamide, N-[4-[(1-formylethenyl)oxy]phenyl]-](/img/structure/B13796848.png)

